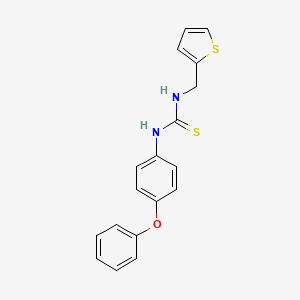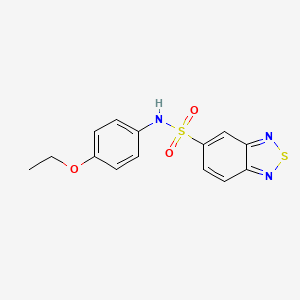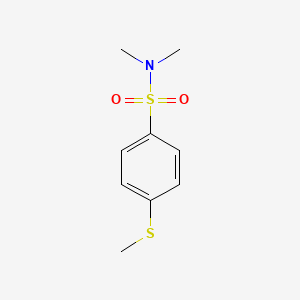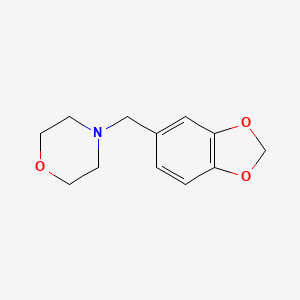
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
科学的研究の応用
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential use in scientific research. It has been found to have applications in various fields, including biochemistry, pharmacology, and medicine. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been used as a tool to study the role of thyroid hormones in the regulation of metabolism, as well as the effects of thyroid hormone disruption on various physiological processes.
作用機序
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. By inhibiting the activity of this enzyme, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea reduces the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have some toxic effects, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new synthetic methods for N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential role in regulating metabolism and other physiological processes.
合成法
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by the reaction of 4-phenoxyaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea.
特性
IUPAC Name |
1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJARZGNKTECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

